molecular formula C17H15NO B5058419 o-(2-Methyl-5-phenylpyrrol-1-yl)phenol CAS No. 93315-44-7

o-(2-Methyl-5-phenylpyrrol-1-yl)phenol

Cat. No.: B5058419
CAS No.: 93315-44-7
M. Wt: 249.31 g/mol
InChI Key: QVRAAGOOODDPHO-UHFFFAOYSA-N
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Description

o-(2-Methyl-5-phenylpyrrol-1-yl)phenol: is an organic compound with the molecular formula C17H15NO. It is a phenolic derivative characterized by the presence of a pyrrole ring substituted with a methyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Aromatic Substitution: One common method for synthesizing phenolic compounds involves nucleophilic aromatic substitution.

    Ipso-Hydroxylation of Arylboronic Acids: A green and efficient method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents.

Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale nucleophilic aromatic substitution reactions. The use of transition-metal catalysis and green chemistry principles is becoming increasingly popular to enhance efficiency and reduce environmental impact .

Mechanism of Action

The mechanism of action of o-(2-Methyl-5-phenylpyrrol-1-yl)phenol involves its interaction with various molecular targets. The hydroxyl group in the phenol moiety can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The pyrrole ring can participate in π-π interactions and electron transfer processes, contributing to its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methyl-5-phenylpyrrol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-11-12-15(14-7-3-2-4-8-14)18(13)16-9-5-6-10-17(16)19/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRAAGOOODDPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293769
Record name o-(2-Methyl-5-phenylpyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93315-44-7
Record name NSC92087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-(2-Methyl-5-phenylpyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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